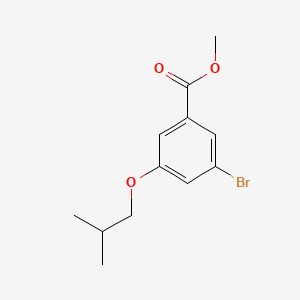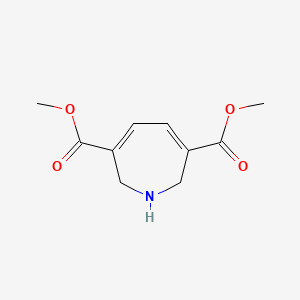
(5-Bromo-3-fluoropyridin-2-yl)methanol
Overview
Description
(5-Bromo-3-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, featuring both bromine and fluorine substituents on the pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 3-fluoropyridine, followed by a reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of (5-Bromo-3-fluoropyridin-2-yl)methanol may involve large-scale halogenation reactions using bromine and fluorine sources, followed by hydroxymethylation. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert atmosphere at room temperature to maintain stability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluoropyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: (5-Bromo-3-fluoropyridin-2-yl)carboxylic acid.
Reduction: (5-Bromo-3-fluoropyridin-2-yl)methane.
Scientific Research Applications
(5-Bromo-3-fluoropyridin-2-yl)methanol is utilized in several research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoropyridin-3-yl)methanol
- (5-Bromo-4-fluoropyridin-2-yl)methanol
- (5-Bromo-3-chloropyridin-2-yl)methanol
Uniqueness
(5-Bromo-3-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can significantly affect its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(5-bromo-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFXRHRCWLBISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726242 | |
| Record name | (5-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206968-92-4 | |
| Record name | (5-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)









![(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid](/img/structure/B571847.png)


![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)
